7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridine moiety: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used to study the inhibition of specific enzymes and receptors, contributing to the understanding of various biological pathways.
Industrial Applications: It is used in the development of new materials, including dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with DNA, leading to the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which have significant biological roles.
Uniqueness
What sets 7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL apart is its dual presence of quinoline and pyridine moieties, along with the dichlorophenyl group. This unique combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15Cl2N3O |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H15Cl2N3O/c22-15-6-3-7-16(23)18(15)20(26-17-8-1-2-11-24-17)14-10-9-13-5-4-12-25-19(13)21(14)27/h1-12,20,27H,(H,24,26) |
InChI Key |
WOPDKGYYANFDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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